N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide
Description
The compound N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide is a structurally complex molecule featuring a pentacyclic core, multiple glycosidic linkages, and diverse substituents (e.g., hydroxy, methyl, and oxirane groups).
Properties
Molecular Formula |
C67H101NO20 |
|---|---|
Molecular Weight |
1240.5 g/mol |
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-51-26-47(72)59(37(9)80-51)85-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54+/t31-,32?,33-,35-,36+,37+,38+,39-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,55+,56+,57-,58-,59+,60+,61-,65-,66+,67-/m0/s1 |
InChI Key |
QQZJNABARVXBJD-IXCNRNCNSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@]23[C@@H](C=C1)/C=C(/[C@H](C(/C=C(/[C@@H]4C=C[C@H]5[C@H]([C@@]4(/C(=C(/C2=O)\C(=O)O3)/O)C)[C@H](C[C@@H]([C@@H]5O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O[C@H]9CC[C@H]([C@@H](O9)C)O)C)C)\C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)NC(=O)C)(C)O)\C |
Canonical SMILES |
CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Macrolide Antibiotics (Erythromycin Analogs)
Macrolides like erythromycin share glycosidic linkages and macrocyclic lactone rings, which are critical for binding bacterial ribosomes. The target compound’s oxane rings and glycosidic bonds suggest a similar mechanism, though its pentacyclic core and additional methyl groups may enhance stability or alter target specificity .
Table 1: Structural and Functional Comparison with Macrolides
| Feature | Target Compound | Erythromycin |
|---|---|---|
| Core Structure | Pentacyclic | 14-membered lactone ring |
| Glycosidic Linkages | Multiple (oxane subunits) | Desosamine, cladinose |
| Key Substituents | Hydroxy, methyl, oxirane | Hydroxy, methyl |
| Putative Target | Bacterial ribosomes (inferred) | 50S ribosomal subunit |
| Bioactivity | Antibacterial (hypothetical) | Broad-spectrum antibacterial |
Glycosylated Natural Products (Yacon FOS and Combretum Derivatives)
Yacon fructooligosaccharides (FOS) and Combretum polyphenols share glycosidic bonds and hydroxyl groups, which confer prebiotic and antioxidant activities. The target compound’s hydroxy and methyl-oxane subunits may similarly modulate gut microbiota or oxidative stress, though its larger size could limit bioavailability .
Table 2: Comparison with Glycosylated Natural Products
| Property | Target Compound | Yacon FOS | Combretum Polyphenols |
|---|---|---|---|
| Glycosylation Pattern | Branched oxane units | Linear β-(2→1) fructans | C-linked flavonoids |
| Bioactivity | Antimicrobial (hypothetical) | Prebiotic, antioxidant | Anti-inflammatory |
| Solubility | Low (predicted) | High | Moderate |
Pharmacological and Mechanistic Insights
- Antibacterial Potential: Structural analogs with glycosidic bonds (e.g., macrolides) exhibit ribosomal binding, suggesting the target compound may disrupt bacterial protein synthesis. Its methyl groups could mitigate efflux pump-mediated resistance, a common issue in MRSA treatments .
- Anti-inflammatory Activity: Flavonoid-like hydroxylation patterns (as in Combretum derivatives) may inhibit COX-2 or NF-κB pathways, though this requires validation .
- Toxicity Considerations : The compound’s complexity raises concerns about metabolic clearance. Comparative data from yacon FOS and Combretum extracts suggest low acute toxicity, but chronic effects remain unstudied .
Preparation Methods
Construction of the Macrolide Core
- The pentacyclic heptacosa (27-carbon) ring system with multiple double bonds and keto groups is typically constructed via:
- Stepwise cyclization reactions,
- Use of ring-closing metathesis or macrolactonization,
- Careful installation of stereochemistry through chiral auxiliaries or catalysts.
Installation of Sugar Moieties (Methyloxan Rings)
- The multiple methyloxan (methylated tetrahydropyran) sugar units are synthesized separately with defined stereochemistry.
- Glycosylation reactions attach these sugars to the macrolide core via:
- Activation of sugar hydroxyl groups (e.g., as trichloroacetimidates or thioglycosides),
- Use of Lewis acid catalysts to promote selective glycosidic bond formation,
- Protection/deprotection cycles to control regioselectivity.
Formation of the Acetamide Linkage
- The acetamide group is introduced by amidation reactions, typically by coupling an amino sugar derivative with an acyl chloride or activated ester of the acetic acid derivative.
- Control of stereochemistry at the amino sugar is critical for biological activity.
Detailed Preparation Method (Based on Patent US20210094954A1)
A closely related macrolide compound preparation described in patent US20210094954A1 involves:
- Starting from a precursor macrolide or polyketide intermediate,
- Sequential glycosylation with protected sugar donors,
- Use of selective oxidation and reduction steps to install keto and hydroxy groups,
- Final deprotection to yield the fully functionalized compound.
The patent emphasizes:
- Use of stereoselective glycosyl donors with defined protecting groups,
- Optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and stereochemical purity,
- Purification by chromatography and crystallization to isolate the desired isomer.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|---|
| 1 | Macrolide core synthesis | Polyketide precursors, ring-closing metathesis | Build pentacyclic ring system | Formation of macrocyclic lactone |
| 2 | Sugar synthesis | Chiral pool synthesis, protecting groups | Prepare methyloxan sugar units | Stereochemically pure sugar donors |
| 3 | Glycosylation | Lewis acid catalysts, protected sugars | Attach sugars to macrolide core | Formation of glycosidic bonds |
| 4 | Oxidation/Reduction | Selective oxidants/reductants | Install keto and hydroxy groups | Correct oxygenation pattern |
| 5 | Amidation | Acyl chloride or activated ester, base | Introduce acetamide group | Formation of N-acetyl linkage |
| 6 | Deprotection | Acid/base hydrolysis, hydrogenation | Remove protecting groups | Yield of final active compound |
| 7 | Purification | Chromatography, crystallization | Isolate pure compound | High purity and stereochemical integrity |
Q & A
Basic Research Questions
Q. How can the stereochemistry of this compound be experimentally determined?
- Methodology : Combine high-resolution nuclear magnetic resonance (NMR) spectroscopy with X-ray crystallography to resolve stereochemical ambiguities. For carbohydrate moieties, use derivatization (e.g., per-O-methylation) followed by mass spectrometry to confirm linkage positions. Molecular dynamics (MD) simulations can validate intramolecular hydrogen bonding patterns .
Q. What are the optimal chromatographic methods for purifying this compound?
- Methodology : Employ orthogonal separation techniques:
- Step 1 : Normal-phase chromatography for initial separation of polar glycosidic components.
- Step 2 : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to resolve stereoisomers.
- Validate purity via LC-MS and compare retention times with synthetic standards .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodology : Prioritize assays aligned with the compound’s structural motifs (e.g., glycosidase inhibition for carbohydrate derivatives). Use enzyme kinetics (Michaelis-Menten analysis) and cell-based viability assays (MTT or resazurin) with appropriate controls. Cross-reference activity data with structurally similar compounds in ChEBI .
Advanced Research Questions
Q. How can quantum chemical calculations optimize the synthetic pathway of this compound?
- Methodology :
- Step 1 : Use density functional theory (DFT) to model transition states and identify rate-limiting steps in glycosylation reactions.
- Step 2 : Apply reaction path search algorithms (e.g., GRRM) to predict intermediates and byproducts.
- Step 3 : Validate predictions with small-scale experiments and adjust conditions iteratively. Tools like COMSOL Multiphysics can simulate reaction kinetics under varying temperatures/pressures .
Q. What strategies address discrepancies in bioactivity data across studies?
- Methodology :
- Data Harmonization : Standardize assay protocols (e.g., IC50 measurement conditions) to minimize variability.
- Meta-Analysis : Use statistical tools (ANOVA, Bayesian inference) to identify confounding variables (e.g., solvent polarity, cell line differences).
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or transcriptomics to assess downstream pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against protein databases (e.g., PDB).
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess binding stability.
- Free Energy Calculations : Apply MM-PBSA or alchemical methods (e.g., FEP+) to quantify ΔG binding. Cross-validate with experimental ITC (isothermal titration calorimetry) .
Q. How to design a multi-step synthesis route using computational reaction path searches?
- Methodology :
- Retrosynthetic Analysis : Fragment the molecule using glycosidic bonds as strategic disconnections.
- Pathway Optimization : Apply Monte Carlo tree search (MCTS) algorithms to prioritize high-yield steps.
- Automation : Integrate AI-driven platforms (e.g., ChemOS) for real-time adjustment of reaction parameters (e.g., stoichiometry, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
